
all-trans-Nonaprenyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonaprenyl diphosphate is a polyprenol diphosphate compound having nine prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Aplicaciones Científicas De Investigación
Enzyme Mechanisms and Biochemical Reactions
All-trans-Nonaprenyl diphosphate is involved in the mechanisms of various prenyltransferases, such as cis- and trans-prenyltransferases. Octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs), for instance, catalyze reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP), generating products with trans- and cis-double bonds. Different reaction mechanisms are observed for these enzymes, despite using the same substrates (Lu, Liu, & Liang, 2009).
Drug Discovery and Enzyme Inhibition
Trans-prenyltransferases such as C40 octaprenyl diphosphate synthase (OPPS) are important targets for drug discovery. A fluorescent analogue of FPP, MANT-O-GPP, has been used as an alternative substrate to investigate the inhibitory mechanism of drugs like zoledronate, which targets human FPPS and possibly GGPPS (Teng, Hsu, Chang, Lin, & Liang, 2016).
Mycobacterium Tuberculosis Research
In Mycobacterium tuberculosis, enzymes like Rv1086 and Rv2361c synthesize decaprenyl phosphate (C(50)) from isopentenyl diphosphate and E-geranyl diphosphate, playing a critical role in the biosynthesis of essential mycobacterial cell wall components. This pathway is a potential therapeutic target (Wang, Dong, McNeil, Kaur, Mahapatra, Crick, & Naismith, 2008).
Biosynthesis and Isoprenoid Pathways
All-trans-Nonaprenyl diphosphate is involved in the polyisoprenoid diphosphate biosynthesis, which is essential for the production of cholesterol and related sterols. Integral membrane lipid phosphatases like PDP1/PPAPDC2 are crucial in regulating isoprenoid phosphate metabolism, impacting cell growth and cytoskeletal organization (Miriyala, Subramanian, Panchatcharam, Ren, McDermott, Sunkara, Drennan, Smyth, Spielmann, & Morris, 2010).
Isoprenyl Diphosphate Synthases
Functional analysis of isoprenyl diphosphate synthases from Mycobacterium vanbaalenii and Mycobacterium tuberculosis has provided insights into isoprenoid biosynthesis. These enzymes catalyze the production of various isoprenoid diphosphates, playing a role in the biosynthesis of menaquinone and glycosyl carrier lipids, which are essential for bacterial growth (Abé, Ozaki, Ueda, & Sato, 2020).
Plastidic Isoprenoid Biosynthesis
The plastidic 2C-methyl-d-erythritol 4-phosphate (MEP) pathway in plants involves isopentenyl diphosphate synthesis, which is interconnected with the production of various isoprenoids such as chlorophylls, carotenoids, and gibberellins. The regulation of these biosynthetic pathways has implications for plant growth and development (Sponsel, 2001).
Propiedades
Número CAS |
60037-55-0 |
|---|---|
Nombre del producto |
all-trans-Nonaprenyl diphosphate |
Fórmula molecular |
C45H76O7P2 |
Peso molecular |
791 g/mol |
Nombre IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ |
Clave InChI |
IVLBHBFTRNVIAP-MEGGAXOGSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C |
Sinónimos |
solanesyl diphosphate solanesyl pyrophosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



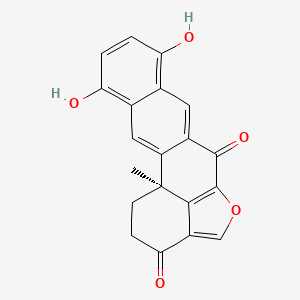
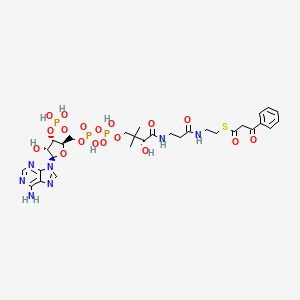
![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241134.png)


![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

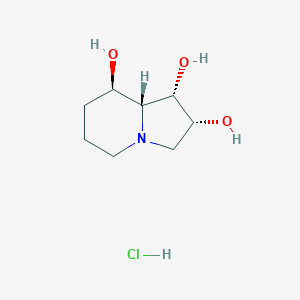
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
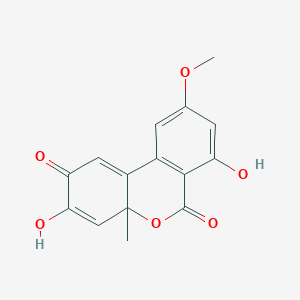
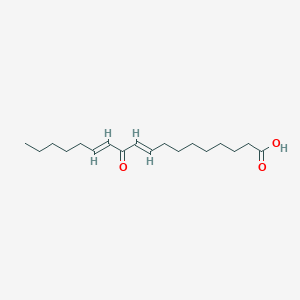

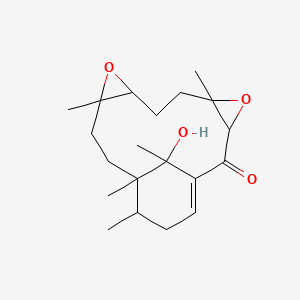
![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)